7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the chromenone core is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The final step involves the coupling of the bromobenzyl group with the chlorinated chromenone using a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2H-chromen-2-one
- 7-[(4-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one
Uniqueness
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group at the 4-position of the chromenone core can influence its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-chloro-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClO3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCMOHSSNJSKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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